

GSK-843 species-specific activity differences (human vs mouse)

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Compound of Interest		
Compound Name:	GSK-843	
Cat. No.:	B15608183	Get Quote

GSK-843 Technical Support Center

Welcome to the **GSK-843** Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the species-specific activity of **GSK-843**, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).

Frequently Asked Questions (FAQs)

Q1: What is GSK-843 and what is its primary target?

GSK-843 is a small molecule inhibitor that selectively targets the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3][4] It binds to the ATP-binding site of the RIPK3 kinase domain, functioning as a Type I kinase inhibitor.[5]

Q2: Is **GSK-843** active against both human and mouse RIPK3?

Yes, **GSK-843** has been shown to be active against both human and murine RIPK3, inhibiting necroptosis in cell lines from both species.[6][7] This contrasts with the related compound, GSK'840, which is active in human cells but not in mouse cells, indicating that species-specific differences in the RIPK3 protein can affect inhibitor binding.[6][7]

Q3: What are the reported IC50 values for **GSK-843**?







GSK-843 demonstrates high potency in biochemical assays. The reported IC50 values are approximately 8.6 nM for binding to the RIPK3 kinase domain and 6.5 nM for the inhibition of its kinase activity.[1][3][4] It is important to note that in cell-based assays, a 100- to 1000-fold higher concentration may be required to observe a similar level of inhibition.[6][7]

Q4: I am observing apoptosis in my cell cultures upon treatment with **GSK-843**. Is this expected?

Yes, at higher concentrations (typically 3-10 μ M), **GSK-843** has been observed to induce apoptosis.[1][3] This is thought to be an on-target effect where the binding of the inhibitor to RIPK3 induces a conformational change that promotes the recruitment of RIPK1 and subsequent activation of caspase-8, leading to apoptosis.[8][9][10]

Q5: What is the mechanism of action of **GSK-843** in inhibiting necroptosis?

GSK-843 is an ATP-competitive inhibitor that binds to the active "DFG-in" conformation of the RIPK3 kinase domain.[5] By inhibiting the kinase activity of RIPK3, **GSK-843** prevents the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). This, in turn, blocks the oligomerization and translocation of MLKL to the plasma membrane, thereby inhibiting necroptosis.[10]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
No inhibition of necroptosis observed.	Suboptimal concentration of GSK-843: Cellular assays often require higher concentrations than biochemical assays.	Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations in the range of 0.1 to 3 µM are a good starting point for inhibiting necroptosis. [1]
Incorrect timing of GSK-843 addition: The inhibitor needs to be present before or at the time of necroptosis induction.	Pre-incubate cells with GSK-843 for at least 1-2 hours before adding the necroptotic stimulus (e.g., TNF-α, SMAC mimetic, and z-VAD-fmk).	
Cell line is not sensitive to necroptosis: Not all cell lines are capable of undergoing necroptosis.	Confirm that your cell line expresses the necessary components of the necroptotic pathway (RIPK1, RIPK3, MLKL) and is known to undergo necroptosis in response to your chosen stimulus. HT-29 (human) and L929 (mouse) are commonly used necroptosis-sensitive cell lines.	
High levels of apoptosis observed.	GSK-843 concentration is too high: Concentrations above 3 μM are known to induce apoptosis.[1][3]	Reduce the concentration of GSK-843 to a range where it inhibits necroptosis without inducing significant apoptosis (typically below 3 µM).
On-target apoptotic effect of GSK-843: The inhibitor can induce a conformational	If your experimental goal is to specifically inhibit necroptosis without inducing apoptosis, consider using a lower	



change in RIPK3 that triggers	concentration of GSK-843 or	
apoptosis.[8][9][10]	an alternative inhibitor with a	
	different mechanism of action,	
	such as a RIPK1 inhibitor (e.g.,	
	Necrostatin-1s) if appropriate	
	for your experimental question.	
Inconsistent results between experiments.	Variability in cell culture conditions: Cell density, passage number, and overall cell health can influence the outcome.	Standardize your cell culture and experimental procedures. Ensure cells are healthy and seeded at a consistent density.
Inhibitor stability: Improper storage or handling of GSK- 843 can lead to degradation.	Store GSK-843 stock solutions at -20°C or -80°C as recommended by the supplier. Prepare fresh working solutions for each experiment.	

Quantitative Data Summary

Table 1: In Vitro Activity of GSK-843

Parameter	Value	Species	Assay Type
IC50 (Binding)	8.6 nM	Not specified	Biochemical (Fluorescence Polarization)
IC50 (Kinase Inhibition)	6.5 nM	Human (recombinant)	Biochemical (ADP- Glo)[7]

Table 2: Cellular Activity of GSK-843



Parameter	Effective Concentration	Cell Type	Species	Effect
Necroptosis Inhibition	0.3 - 3 μΜ	Various cell lines	Human & Mouse	Suppression of TNF-induced and virus-induced cell death.[1]
Apoptosis Induction	3 - 10 μΜ	Various cell lines	Human & Mouse	Induction of caspase-dependent apoptosis.[1]

Experimental Protocols In Vitro RIPK3 Kinase Assay (ADP-Glo™ Based)

This protocol outlines a general procedure for measuring the inhibitory activity of **GSK-843** against recombinant RIPK3 kinase.

Materials:

- Recombinant human or mouse RIPK3
- GSK-843
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

Procedure:

Prepare serial dilutions of GSK-843 in kinase buffer.



- In a 384-well plate, add the RIPK3 enzyme and the corresponding dilution of GSK-843.
- Incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
- Incubate the reaction for 60 minutes at 30°C.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
- Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.

TNF-α-Induced Necroptosis Assay in HT-29 Cells

This protocol provides a method for assessing the ability of **GSK-843** to protect human colon adenocarcinoma HT-29 cells from TNF- α -induced necroptosis.

Materials:

- HT-29 cells
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- GSK-843
- TNF-α (human)
- SMAC mimetic (e.g., BV6)
- Pan-caspase inhibitor (e.g., z-VAD-fmk)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)

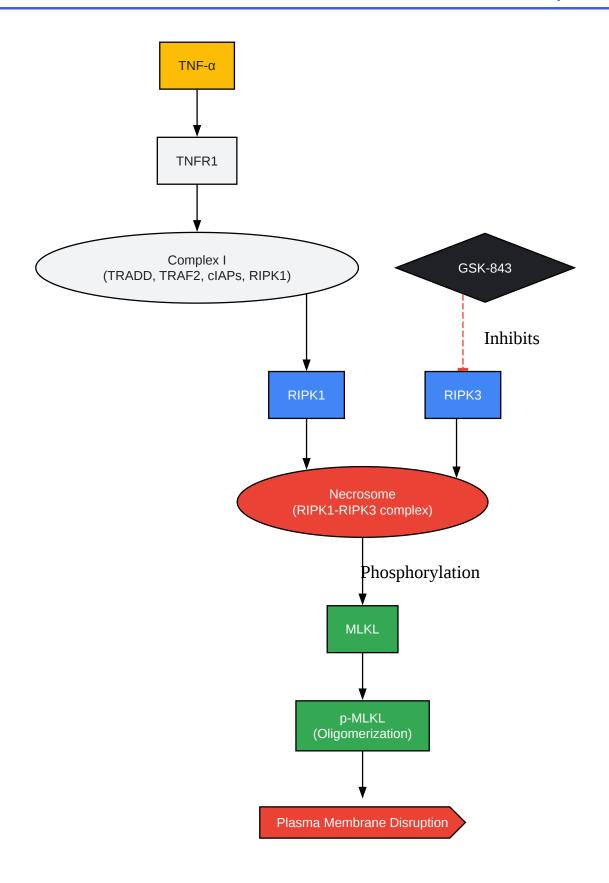
Procedure:



- Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with serial dilutions of **GSK-843** for 1-2 hours.
- Induce necroptosis by adding a cocktail of TNF- α (e.g., 10-20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 μ M).
- Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
- Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
- Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value for necroptosis inhibition.

Visualizations

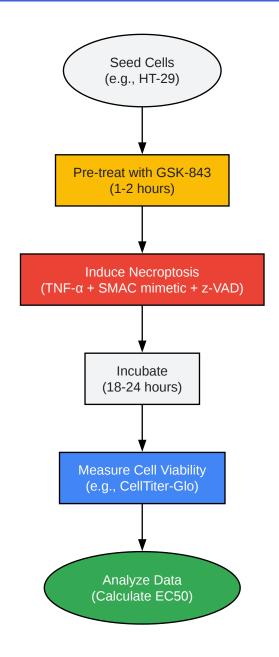




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Caption: TNF- α induced necroptosis pathway and the inhibitory action of **GSK-843**.





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Caption: Workflow for a cell-based necroptosis inhibition assay.

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